3-Methoxyaniline Hydrochloride
Overview
Description
3-Methoxyaniline Hydrochloride is an organic compound with the molecular formula C7H10ClNO. It is a derivative of aniline, where a methoxy group is attached to the benzene ring at the meta position relative to the amino group. This compound is widely used in various scientific research and industrial applications due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method involves the nucleophilic substitution of 3-methoxyaniline with hydrochloric acid to form this compound.
Reduction of Nitroarenes: Another method includes the reduction of 3-nitroanisole using hydrogen in the presence of a palladium catalyst, followed by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production often involves the large-scale reduction of 3-nitroanisole using catalytic hydrogenation, followed by acidification with hydrochloric acid to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-Methoxyaniline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism by which 3-Methoxyaniline Hydrochloride exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The methoxy group enhances its reactivity by donating electron density to the benzene ring, making it more susceptible to electrophilic attack .
Comparison with Similar Compounds
3-Chloro-4-methoxyaniline: Similar structure but with a chlorine atom instead of a hydrogen at the para position.
3-Fluoro-2-methoxyaniline: Contains a fluorine atom at the ortho position relative to the methoxy group.
3-Bromo-2-methoxyaniline: Features a bromine atom at the ortho position.
Uniqueness: 3-Methoxyaniline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the methoxy group at the meta position relative to the amino group influences its electron density distribution, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-methoxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCKZWCTEPKMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481579 | |
Record name | 3-Methoxyaniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27191-09-9 | |
Record name | 3-Methoxyaniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-Anisidine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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